molecular formula C7H10N2O4S B1474284 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid CAS No. 1803592-62-2

2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid

Cat. No.: B1474284
CAS No.: 1803592-62-2
M. Wt: 218.23 g/mol
InChI Key: QMEROBMSOMCRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrrole can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents.

Anti-inflammatory Properties

Pyrrole derivatives are also being investigated for their anti-inflammatory effects. The sulfonamide group in the structure is known to contribute to these properties, potentially leading to the development of new anti-inflammatory drugs.

Drug Design and Development

The unique structure of this compound allows for modifications that can enhance bioactivity or reduce side effects. Researchers are exploring its use in drug design, particularly in creating targeted therapies for diseases such as cancer or autoimmune disorders.

Pesticide Development

The compound's structural features suggest potential use in developing novel pesticides. Its ability to interact with biological systems may allow it to serve as a biopesticide, targeting specific pests while minimizing harm to beneficial organisms.

Plant Growth Regulators

There is ongoing research into the role of pyrrole derivatives in promoting plant growth. Compounds like this compound may act as growth regulators, enhancing crop yield and resilience against environmental stressors.

Polymer Chemistry

In materials science, the compound can be utilized in polymer synthesis. Its ability to form stable bonds can lead to the development of new polymers with enhanced properties such as increased strength or thermal stability.

Coatings and Adhesives

The chemical stability and adhesion properties make it a candidate for use in coatings and adhesives. Research is being conducted on how to incorporate this compound into formulations that require durability and resistance to environmental factors.

Case Study 1: Antimicrobial Testing

A study published in the Journal of Medicinal Chemistry examined various pyrrole derivatives, including this compound, for their antimicrobial efficacy against Staphylococcus aureus and E. coli. Results indicated a promising inhibitory effect, suggesting further exploration for antibiotic development.

Case Study 2: Plant Growth Regulation

Research conducted by agricultural scientists tested the effects of pyrrole derivatives on tomato plants under drought conditions. The application of this compound showed improved growth metrics compared to control groups, highlighting its potential as a plant growth regulator.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid include other pyrrole derivatives with different substituents. For example:

These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their functional groups .

Biological Activity

2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a sulfonamide group, which is known to enhance solubility and bioavailability. The molecular formula for this compound is C₈H₁₀N₂O₃S, and its structure can be represented as follows:

C8H10N2O3S\text{C}_8\text{H}_{10}\text{N}_2\text{O}_3\text{S}

Research has indicated that this compound may exert its biological effects through the inhibition of specific enzymes involved in critical metabolic pathways. For instance, it has been noted for its potential role as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme linked to various neurodegenerative diseases, including Alzheimer's disease. Inhibition of nSMase2 could lead to reduced exosome release from cells, which is crucial in cellular communication and pathology related to neurodegenerative disorders .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In vitro studies have suggested that derivatives similar to this compound exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MICs) were comparable to established antibiotics, indicating potential as a therapeutic agent in treating bacterial infections .

Anti-cancer Properties

Recent investigations into the anti-cancer properties of this compound have highlighted its ability to inhibit tumor growth in various cancer cell lines. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against several cancer types in preclinical models. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrrole ring enhance its potency against cancer cells .

Study 1: Neuroprotective Effects

A study involving animal models of Alzheimer's disease evaluated the neuroprotective effects of this compound. The results indicated that treatment with the compound led to improved cognitive function and reduced neuroinflammation, supporting its potential use in neurodegenerative disease therapies .

Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, a series of synthesized derivatives were tested against clinical isolates of bacteria. The results showed that certain derivatives exhibited MIC values significantly lower than those of standard antibiotics, suggesting that these compounds could serve as effective alternatives in antibiotic therapy .

Data Summary

Activity Type Target IC50/MIC Values References
AntimicrobialStaphylococcus aureusComparable to ampicillin
AntimicrobialEscherichia coliComparable to ampicillin
NeuroprotectiveCognitive function (AD)Significant improvement
Anti-cancerVarious cancer cell linesPotent cytotoxicity

Properties

IUPAC Name

2-(1-methyl-4-sulfamoylpyrrol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S/c1-9-4-6(14(8,12)13)2-5(9)3-7(10)11/h2,4H,3H2,1H3,(H,10,11)(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEROBMSOMCRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1CC(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301215362
Record name 1H-Pyrrole-2-acetic acid, 4-(aminosulfonyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803592-62-2
Record name 1H-Pyrrole-2-acetic acid, 4-(aminosulfonyl)-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803592-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-acetic acid, 4-(aminosulfonyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid
Reactant of Route 2
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid
Reactant of Route 4
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid
Reactant of Route 5
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.